3'-Allyl-4'-hydroxyacetophenone

Description

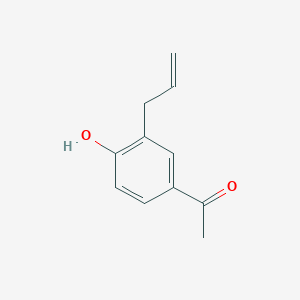

Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxy-3-prop-2-enylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-3-4-10-7-9(8(2)12)5-6-11(10)13/h3,5-7,13H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTCWUFLNLZPEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293476 | |

| Record name | 3'-Allyl-4'-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132-05-4 | |

| Record name | 3'-Allyl-4'-hydroxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3'-Allyl-4'-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Allyl-4'-hydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3'-Allyl-4'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 3'-Allyl-4'-hydroxyacetophenone, a phenolic compound of interest for its potential applications in various scientific fields. This document details its physicochemical characteristics, spectral data, synthesis, and purification, as well as its potential biological activities and associated signaling pathways.

Core Chemical and Physical Properties

This compound, also known as 4-acetyl-2-allylphenol, is a solid organic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1132-05-4 | [1] |

| Molecular Formula | C₁₁H₁₂O₂ | [1] |

| Molecular Weight | 176.21 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 115-119 °C | |

| Boiling Point | 200-201 °C | [1] |

| Assay Purity | ≥97% |

Synthesis and Purification

The primary synthetic route to this compound is through a thermal Claisen rearrangement of 4-allyloxyacetophenone.[1]

Experimental Protocol: Synthesis via Claisen Rearrangement

This protocol describes the thermal Claisen rearrangement of 4-allyloxyacetophenone to yield this compound.

Materials:

-

4-allyloxyacetophenone

-

N,N-dimethylaniline (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve 4-allyloxyacetophenone in a minimal amount of N,N-dimethylaniline in a round-bottom flask.

-

Fit the flask with a reflux condenser and heat the mixture to boiling.

-

Maintain the reflux for a period of 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the N,N-dimethylaniline under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel, using a hexane-ethyl acetate solvent system as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Purification by Recrystallization

This protocol outlines the purification of crude this compound by recrystallization.

Materials:

-

Crude this compound

-

Ethanol

-

Water

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be required.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few minutes before hot filtration to remove the charcoal.

-

Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the point of saturation).

-

Allow the flask to cool slowly to room temperature. Crystals of the purified product should form.

-

To maximize yield, the flask can be placed in an ice bath for about 30 minutes to complete the crystallization.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol-water mixture.

-

Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Spectral Data and Interpretation

The following sections provide an overview of the expected spectral data for this compound based on its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is a powerful tool for confirming the structure of the molecule. The expected chemical shifts (δ) and multiplicities for the protons of this compound in a solvent like CDCl₃ are detailed below.

| Proton Assignment | Approximate Chemical Shift (ppm) | Multiplicity | Integration |

| -OH | ~5.0-6.0 | Singlet (broad) | 1H |

| Ar-H (adjacent to acetyl) | ~7.8 | Multiplet | 2H |

| Ar-H (adjacent to allyl) | ~6.9 | Doublet | 1H |

| -CH=CH₂ | ~5.9-6.1 | Multiplet | 1H |

| -CH=CH₂ | ~5.0-5.2 | Multiplet | 2H |

| Ar-CH₂- | ~3.4 | Doublet | 2H |

| -COCH₃ | ~2.5 | Singlet | 3H |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts for the carbon atoms are listed below.

| Carbon Assignment | Approximate Chemical Shift (ppm) |

| C=O | ~198 |

| Ar-C (quaternary, attached to OH) | ~160 |

| Ar-C (quaternary, attached to acetyl) | ~130 |

| Ar-C (quaternary, attached to allyl) | ~128 |

| -CH=CH₂ | ~137 |

| Ar-CH | ~131, 129, 116 |

| -CH=CH₂ | ~116 |

| Ar-CH₂- | ~34 |

| -COCH₃ | ~26 |

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule. Key vibrational frequencies are presented in the following table.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic -OH | O-H stretch | 3200-3600 | Broad, Strong |

| Aromatic C-H | C-H stretch | 3000-3100 | Medium |

| Aliphatic C-H (allyl & acetyl) | C-H stretch | 2850-3000 | Medium |

| Ketone C=O | C=O stretch | 1660-1680 | Strong |

| Alkene C=C | C=C stretch | 1640-1650 | Medium |

| Aromatic C=C | C=C stretch | 1450-1600 | Medium-Strong |

| Phenolic C-O | C-O stretch | 1200-1260 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The expected fragmentation pattern for this compound is as follows:

-

Molecular Ion (M⁺): The peak corresponding to the molecular weight of the compound (m/z = 176).

-

[M-15]⁺: Loss of a methyl radical (-CH₃) from the acetyl group, resulting in a fragment at m/z = 161.

-

[M-43]⁺: Loss of an acetyl radical (-COCH₃), leading to a fragment at m/z = 133.

-

[M-41]⁺: Loss of an allyl radical (-CH₂CH=CH₂), resulting in a fragment at m/z = 135.

-

McLafferty Rearrangement: While less common for aromatic ketones, a potential rearrangement could lead to other characteristic fragments.

Potential Biological Activities and Signaling Pathways

Phenolic compounds, including hydroxyacetophenone derivatives, are known for their diverse biological activities. This compound is reported to possess antioxidant and antimicrobial properties.

Antioxidant Activity

The antioxidant activity of phenolic compounds is primarily due to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Ascorbic acid (standard)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions of the stock solution in methanol.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of each sample dilution.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid is used as a positive control.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.

Potential Antioxidant Signaling Pathway Involvement

Caption: Potential Nrf2-mediated antioxidant response pathway.

Antimicrobial Activity

The antimicrobial properties of this compound can be evaluated using methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Materials:

-

This compound

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microplate

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microplate.

-

Prepare an inoculum of the test microorganism and adjust its concentration to a standard (e.g., 0.5 McFarland standard for bacteria).

-

Inoculate each well with the microbial suspension.

-

Include positive (microorganism in broth) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Anti-inflammatory Signaling Pathway Involvement

Caption: Potential inhibition of the NF-κB inflammatory pathway.

Safety Information

This compound is classified as causing serious eye damage (H318). Appropriate personal protective equipment, including eye protection, gloves, and a dust mask, should be worn when handling this compound.

This technical guide provides a foundational understanding of the chemical properties and potential applications of this compound. Further research is warranted to fully elucidate its biological mechanisms and therapeutic potential.

References

Spectroscopic Profile of 3'-Allyl-4'-hydroxyacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3'-Allyl-4'-hydroxyacetophenone, a valuable building block in organic synthesis and drug discovery. This document compiles and presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a clear and accessible format. Detailed experimental protocols for acquiring these spectra are also provided to aid in the reproduction and verification of the data. The logical workflow for spectroscopic analysis is visually represented to enhance understanding.

Introduction

This compound (CAS No: 1132-05-4) is an aromatic ketone that incorporates both a reactive allyl group and a phenolic hydroxyl group.[1][2][3][4] These functional groups make it a versatile precursor for the synthesis of a wide range of more complex molecules, including potential pharmaceutical agents. Accurate and detailed spectroscopic data is paramount for the unambiguous identification and characterization of this compound, ensuring the integrity of subsequent research and development activities. This guide serves as a central repository for the essential spectroscopic information of this compound.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. While the complete experimental ¹H NMR spectrum for this compound is not publicly available in tabulated form, data for structurally similar compounds can provide expected chemical shift ranges. For example, in related hydroxyacetophenone derivatives, the acetyl protons typically appear as a singlet around δ 2.5-2.6 ppm, and aromatic protons resonate in the δ 6.8-8.0 ppm region.[5][6] The protons of the allyl group are expected in the δ 3.4-6.1 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The NIST/EPA Gas-Phase IR Database contains a spectrum for this compound.[1] The characteristic absorption bands are summarized in the table below.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 (broad) | O-H stretch (phenolic) |

| ~3100-3000 | C-H stretch (aromatic & vinyl) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1680-1660 | C=O stretch (ketone) |

| ~1640-1620 | C=C stretch (alkene) |

| ~1600, 1500, 1450 | C=C stretch (aromatic ring) |

| ~990, 910 | =C-H bend (alkene) |

Note: The exact peak positions can vary slightly depending on the sample preparation and the physical state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. An electron ionization (EI) mass spectrum is available for this compound in the NIST database.[1][2]

| m/z | Assignment |

| 176 | [M]⁺ (Molecular Ion) |

| 161 | [M - CH₃]⁺ |

| 133 | [M - CH₃CO]⁺ |

| 135 | [M - C₃H₅]⁺ (loss of allyl group) |

Note: The relative intensities of the fragments are crucial for detailed spectral interpretation and can be found in the NIST database.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

Instrumental Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

Instrumental Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Infrared (IR) Spectroscopy

Sample Preparation (Solid Film):

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution to the surface of a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[7]

Instrumental Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty sample compartment should be recorded prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction:

-

Direct Insertion Probe (for solids): A small amount of the solid sample is placed in a capillary tube and introduced directly into the ion source.

-

Gas Chromatography (GC-MS): The sample is dissolved in a suitable solvent and injected into a gas chromatograph for separation before entering the mass spectrometer.

Instrumental Parameters (Electron Ionization - EI):

-

Ionization Energy: 70 eV.[5]

-

Ion Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1-2 scans/second.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of this compound. While complete, experimentally verified NMR data remains to be published in an easily accessible format, the provided information, based on available spectra and data from analogous compounds, offers a strong foundation for researchers. The detailed experimental protocols and the visual workflow aim to facilitate the accurate identification and characterization of this important synthetic intermediate.

References

- 1. Acetophenone, 3'-allyl-4'-hydroxy- [webbook.nist.gov]

- 2. Page loading... [guidechem.com]

- 3. 3′-丙烯基-4′-羟基苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 1132-05-4 [amp.chemicalbook.com]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. rsc.org [rsc.org]

- 7. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Synthesis of 3'-Allyl-4'-hydroxyacetophenone via Claisen Rearrangement

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3'-Allyl-4'-hydroxyacetophenone, a valuable building block in medicinal chemistry and drug development. The core of this synthesis involves a thermally induced Claisen rearrangement of 4'-allyloxyacetophenone. This document outlines detailed experimental protocols for the synthesis of the precursor and its subsequent rearrangement, supported by quantitative data and spectroscopic analysis.

Introduction

The Claisen rearrangement is a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis.[1] It is a[2][2]-sigmatropic rearrangement where an allyl aryl ether undergoes intramolecular rearrangement upon heating to yield an ortho-allyl phenol.[3][4] This reaction is a key step in the synthesis of numerous natural products and biologically active molecules. The synthesis of this compound from 4'-hydroxyacetophenone is a two-step process, beginning with the Williamson ether synthesis to form the precursor 4'-allyloxyacetophenone, followed by the thermal Claisen rearrangement.

Synthesis of 4'-Allyloxyacetophenone (Precursor)

The initial step involves the synthesis of 4'-allyloxyacetophenone from 4'-hydroxyacetophenone and allyl bromide via a Williamson ether synthesis.

Experimental Protocol

To a solution of 4'-hydroxyacetophenone (1.0 eq) in a suitable solvent such as acetone or acetonitrile, anhydrous potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature. Allyl bromide (1.2 eq) is then added dropwise to the suspension. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified to yield 4'-allyloxyacetophenone.

Claisen Rearrangement to this compound

The synthesized 4'-allyloxyacetophenone is then subjected to a thermal Claisen rearrangement to yield the final product, this compound.

Experimental Protocol

4'-allyloxyacetophenone is dissolved in a high-boiling solvent such as N,N-dimethylaniline or diphenyl ether. The solution is heated to a high temperature (typically in the range of 180-250 °C) and refluxed for several hours.[4] The progress of the reaction is monitored by TLC. After the rearrangement is complete, the reaction mixture is cooled to room temperature. The product is then isolated and purified. Purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system.[5][6]

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4'-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | 109-111 |

| 4'-Allyloxyacetophenone | C₁₁H₁₂O₂ | 176.21 | Not specified |

| This compound | C₁₁H₁₂O₂ | 176.21 | 115-119 |

| Reaction Step | Reactants | Solvent | Catalyst/Base | Temperature (°C) | Reaction Time | Yield (%) |

| Synthesis of 4'-Allyloxyacetophenone | 4'-Hydroxyacetophenone, Allyl bromide | Acetone/Acetonitrile | K₂CO₃ | Reflux | Varies | High |

| Claisen Rearrangement | 4'-Allyloxyacetophenone | N,N-Dimethylaniline/Diphenyl Ether | None | 180-250 | Varies | Moderate to High |

Spectroscopic Data

The structural confirmation of the synthesized compounds is typically achieved through spectroscopic methods such as ¹H NMR and ¹³C NMR.

4'-Hydroxyacetophenone:

-

¹H NMR (CDCl₃): δ 7.93 (d, J=8.8 Hz, 2H), 6.95 (d, J=8.8 Hz, 2H), 6.5 (s, 1H, OH), 2.58 (s, 3H).[7]

-

¹³C NMR (CDCl₃): δ 198.1, 161.9, 131.5, 130.0, 115.6, 26.4.[8]

This compound:

-

-

¹H NMR: Aromatic protons with different splitting patterns compared to the starting material due to the new substitution pattern, signals for the allyl group (CH₂-CH=CH₂), a phenolic OH proton, and the acetyl methyl protons.

-

¹³C NMR: Aromatic carbons with shifts indicative of the 1,2,4-trisubstitution pattern, carbons of the allyl group, the carbonyl carbon, and the acetyl methyl carbon.

-

Mandatory Visualizations

Reaction Pathway

Caption: Overall synthetic pathway from 4'-hydroxyacetophenone to this compound.

Experimental Workflow

Caption: Step-by-step workflow for the Claisen rearrangement of 4'-allyloxyacetophenone.

Claisen Rearrangement Mechanism

Caption: The concerted pericyclic mechanism of the aromatic Claisen rearrangement.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Claisen Rearrangement [organic-chemistry.org]

- 4. organicreactions.org [organicreactions.org]

- 5. benchchem.com [benchchem.com]

- 6. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]

- 7. 4'-Hydroxyacetophenone(99-93-4) 1H NMR spectrum [chemicalbook.com]

- 8. 4'-Hydroxyacetophenone(99-93-4) 13C NMR spectrum [chemicalbook.com]

The Core Mechanism of Action of 3'-Allyl-4'-hydroxyacetophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Allyl-4'-hydroxyacetophenone, a phenolic compound, has garnered interest for its potential therapeutic applications, primarily attributed to its antioxidant and anti-inflammatory properties. While direct and extensive research on this specific molecule is emerging, a comprehensive understanding of its mechanism of action can be elucidated by examining structurally related compounds, such as 3,5-diprenyl-4-hydroxyacetophenone (DHAP) and p-hydroxyacetophenone (HAP). This technical guide synthesizes the available data to present a cohesive overview of the likely core mechanisms through which this compound exerts its biological effects, focusing on key signaling pathways implicated in inflammation and oxidative stress.

Core Biological Activities: Anti-inflammatory and Antioxidant Effects

The primary therapeutic potential of this compound is rooted in its ability to counteract inflammation and oxidative stress. These dual activities are intrinsically linked, as oxidative stress is a key driver of inflammatory processes. The proposed mechanisms involve the modulation of critical signaling cascades, including the NF-κB, MAPK, and Nrf2 pathways.

Modulation of Inflammatory Signaling Pathways

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Evidence from related hydroxyacetophenone derivatives strongly suggests that this compound likely inhibits this pathway.

In lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation, activation of the NF-κB pathway leads to the production of pro-inflammatory mediators. It is hypothesized that this compound intervenes at key points in this cascade.

-

Inhibition of IκBα Degradation: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate gene transcription. This compound is expected to prevent this degradation.

-

Suppression of Pro-inflammatory Mediators: By inhibiting NF-κB activation, this compound would consequently suppress the expression of NF-κB target genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of the inflammatory mediators nitric oxide (NO) and prostaglandins, respectively.[1]

-

Reduction of Pro-inflammatory Cytokines: The production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) is also under the control of NF-κB. Inhibition of this pathway by this compound would lead to a significant reduction in the secretion of these cytokines.[2][3]

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling cascade, which includes p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in translating extracellular stimuli into cellular responses, including inflammation. The phosphorylation of these kinases is a key step in their activation. It is plausible that this compound modulates the phosphorylation of these MAPKs, thereby influencing downstream inflammatory responses. The precise effects, whether inhibitory or activatory, on specific MAPKs would determine the ultimate cellular outcome and likely contribute to the overall anti-inflammatory profile.[4][5]

Activation of the Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or Nrf2 activators, Nrf2 dissociates from Keap1 and translocates to the nucleus.

Based on the antioxidant properties of similar phenolic compounds, this compound is predicted to activate the Nrf2 pathway.[6]

-

Nrf2 Nuclear Translocation: this compound likely promotes the dissociation of Nrf2 from Keap1, leading to its accumulation in the nucleus.

-

Upregulation of Antioxidant Enzymes: Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes. This leads to the increased expression of proteins such as heme oxygenase-1 (HO-1), which play a critical role in cellular defense against oxidative stress.[7][8]

Figure 2: Proposed activation of the Nrf2 antioxidant pathway by this compound.

Quantitative Data Summary (Based on Structurally Related Compounds)

The following tables summarize quantitative data obtained from studies on 3,5-diprenyl-4-hydroxyacetophenone (DHAP), which serves as a proxy for the potential activity of this compound.

Table 1: Inhibition of Pro-inflammatory Mediators by DHAP in LPS-stimulated J774A.1 Macrophages [2]

| Inflammatory Mediator | Concentration | % Inhibition |

| Nitric Oxide (NO) | 91.78 µM | 38.96% |

| Tumor Necrosis Factor-α (TNF-α) | 91.78 µM | 59.14% |

| Interleukin-1β (IL-1β) | 91.78 µM | 55.56% |

| Interleukin-6 (IL-6) | 91.78 µM | 51.62% |

Table 2: Enhancement of Anti-inflammatory Cytokine Production by DHAP in LPS-stimulated J774A.1 Macrophages [2]

| Anti-inflammatory Cytokine | Concentration | % Increase |

| Interleukin-10 (IL-10) | 91.78 µM | 61.20% |

Table 3: Antioxidant Activity of DHAP [2]

| Assay | IC50 Value |

| DPPH Radical Scavenging | 26.00 ± 0.37 µg/mL |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to validate the proposed mechanisms of action for this compound.

In Vitro Anti-inflammatory Activity in Macrophages

References

- 1. Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-kappaB inactivation in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suppression of LPS-induced inflammatory and NF-κB responses by anomalin in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,4-Dihydroxyacetophenone attenuates oxidative stress-induced damage to HUVECs via regulation of the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 3'-Allyl-4'-hydroxyacetophenone: A Technical Guide to its Discovery and Natural Sources

For Immediate Release

This technical guide provides a comprehensive overview of 3'-Allyl-4'-hydroxyacetophenone, a phenolic compound of interest to researchers, scientists, and drug development professionals. This document details its discovery, explores its potential natural sources, outlines experimental protocols for its synthesis and analysis, and discusses its potential biological activities and associated signaling pathways.

Discovery and Synthesis

This compound, also known as 4-acetyl-2-allylphenol, is a synthetic compound that can be prepared through a Claisen rearrangement of 4-(allyloxy)acetophenone. This reaction is a well-established method in organic chemistry for the formation of C-C bonds. The synthesis typically involves the thermal rearrangement of the starting material.

Experimental Protocol: Synthesis via Claisen Rearrangement

A common laboratory-scale synthesis of this compound involves the thermal Claisen rearrangement of 4-(allyloxy)acetophenone. The reaction can be carried out under various conditions, with differing solvents and temperatures affecting the yield.

Table 1: Synthesis of this compound via Claisen Rearrangement

| Starting Material | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 4-(allyloxy)acetophenone | N,N-dimethylaniline | Boiling | Not Specified | Not Specified | [1] |

| 4-(allyloxy)acetophenone | Diphenyl ether | 185 | Not Specified | 76 | [1] |

| 4-(allyloxy)acetophenone | Diphenyl ether | Reflux | Not Specified | Not Specified | [1] |

| 4-(allyloxy)acetophenone | None (neat) | 200-210 | Not Specified | 78 | [1] |

| 4-(allyloxy)acetophenone | None (neat) | 200-230 | Not Specified | 96 | [1] |

| 4-(allyloxy)acetophenone | None (neat) | 260-270 | Not Specified | 64 | [1] |

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Potential Natural Sources

While this compound is readily synthesized, its presence in nature is not well-documented. However, phytochemical investigations of various plant species, particularly within the Millettia genus (family Fabaceae), have revealed a rich diversity of flavonoids and other phenolic compounds.[2][3][4][5][6][7]

Although direct isolation of this compound from Millettia dura has not been reported, studies on the related species Millettia brandisiana have led to the isolation of numerous flavonoids.[1][2][8][9][10] This suggests that other Millettia species could be potential, yet unconfirmed, sources of structurally similar acetophenones. Further phytochemical screening of these and other plant families is warranted to confirm the natural occurrence of this compound.

Experimental Protocol: General Protocol for Isolation of Phenolic Compounds from Plant Material

The following is a generalized protocol for the extraction and isolation of phenolic compounds, such as acetophenones, from plant material. This can be adapted for the screening of potential natural sources of this compound.

-

Plant Material Preparation: The plant material (e.g., roots, leaves) is dried and ground into a fine powder.

-

Extraction: The powdered material is subjected to solvent extraction, typically using a solvent of intermediate polarity like methanol or a mixture of dichloromethane and methanol, to extract a broad range of compounds.

-

Fractionation: The crude extract is then fractionated using techniques like column chromatography over silica gel. A gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) is used to separate the compounds based on their polarity.

-

Purification: Fractions showing the presence of phenolic compounds (e.g., by thin-layer chromatography) are further purified using preparative high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Workflow for Natural Product Isolation:

Caption: General workflow for isolating compounds from plants.

Potential Biological Activities and Signaling Pathways

While specific biological activity data for this compound is limited, its structural similarity to other hydroxyacetophenones suggests potential antioxidant and anti-inflammatory properties.[11][12] Related compounds have been shown to modulate key inflammatory signaling pathways.

3.1. Anti-inflammatory Activity

Hydroxyacetophenone derivatives have been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB Signaling Pathway:

References

- 1. Isoflavones and rotenoids from the leaves of Millettia brandisiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diverse flavonoids from the roots of Millettia brandisiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A review on genus Millettia: Traditional uses, phytochemicals and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Millettia isoflavonoids: a comprehensive review of structural diversity, extraction, isolation, and pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abis-files.atauni.edu.tr [abis-files.atauni.edu.tr]

- 7. researchgate.net [researchgate.net]

- 8. Multifunctional effect of flavonoids from Millettia brandisiana against Alzheimer's disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A theoretical screening of phytochemical constituents from Millettia brandisiana as inhibitors against acetylcholinesterase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis [ouci.dntb.gov.ua]

Physicochemical Characterization of 3'-Allyl-4'-hydroxyacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Allyl-4'-hydroxyacetophenone is a phenolic ketone with potential applications in the pharmaceutical, cosmetic, and flavor industries.[1] A thorough understanding of its physicochemical properties is fundamental for its development and application in these fields. This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound, including its chemical identity, physical properties, and spectroscopic data. Detailed experimental protocols for the determination of these properties are provided to ensure reproducibility and accuracy in research and development settings.

Chemical Identity and Physical Properties

This compound, also known as 4-Acetyl-2-allylphenol, is a substituted aromatic ketone.[2] Its fundamental properties are summarized in the tables below.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1-(3-Allyl-4-hydroxyphenyl)ethan-1-one |

| Synonyms | 4-Acetyl-2-allylphenol, 3-Allyl-4-hydroxyacetophenone |

| CAS Number | 1132-05-4[2] |

| Molecular Formula | C₁₁H₁₂O₂[2] |

| Molecular Weight | 176.21 g/mol [2] |

| Canonical SMILES | CC(=O)c1ccc(O)c(CC=C)c1[2] |

| InChI Key | XVTCWUFLNLZPEJ-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Data

| Property | Value |

| Physical Form | Solid, powder, pale yellow amorphous solid.[3][4] |

| Melting Point | 115-119 °C[2][3][5] |

| Boiling Point | 200-201 °C at 21 Torr[3][4] |

| Predicted pKa | 8.50 ± 0.18[3][4] |

| Predicted Density | 1.075 ± 0.06 g/cm³[3][4] |

| Solubility | Based on the structurally similar 4'-hydroxyacetophenone, it is expected to be soluble in polar organic solvents like ethanol and methanol, and have limited solubility in nonpolar solvents such as hexane.[6] Quantitative solubility data in common solvents is not readily available in public literature. |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. A gas-phase IR spectrum is available from the NIST WebBook.[7]

Expected Characteristic IR Peaks:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch (phenolic) |

| ~3080 | =C-H stretch (alkene and aromatic) |

| ~2925 | -C-H stretch (aliphatic) |

| ~1680-1660 | C=O stretch (aryl ketone) |

| ~1640 | C=C stretch (alkene) |

| ~1600, 1500 | C=C stretch (aromatic ring) |

| ~1250-1000 | C-O stretch (phenol) |

| ~990, 910 | =C-H bend (alkene) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR data with definitive peak assignments for this compound are not consistently available across public databases. The following tables provide predicted chemical shifts based on the analysis of similar structures and general principles of NMR spectroscopy.

Table 3: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | Aromatic H (ortho to C=O) |

| ~7.7 | dd | 1H | Aromatic H (ortho to C=O, meta to OH) |

| ~6.9 | d | 1H | Aromatic H (ortho to OH) |

| ~6.0 | m | 1H | -CH=CH₂ (allyl) |

| ~5.1 | m | 2H | -CH=CH₂ (allyl) |

| ~3.4 | d | 2H | -CH₂- (allyl) |

| ~2.6 | s | 3H | -COCH₃ |

| ~5.0-6.0 | br s | 1H | -OH (phenolic) |

Table 4: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~198 | C=O (ketone) |

| ~155 | Aromatic C-OH |

| ~137 | -CH=CH₂ (allyl) |

| ~132 | Aromatic C-H |

| ~130 | Aromatic C-H |

| ~128 | Aromatic C-C=O |

| ~127 | Aromatic C-CH₂ |

| ~116 | -CH=CH₂ (allyl) |

| ~115 | Aromatic C-H |

| ~35 | -CH₂- (allyl) |

| ~26 | -COCH₃ |

Mass Spectrometry (MS)

An electron ionization mass spectrum for this compound is available in the NIST WebBook.[7] The fragmentation pattern is key to confirming the molecular weight and structure.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 176, corresponding to the molecular weight of the compound.

-

Key Fragments:

-

m/z = 161: Loss of a methyl group (-CH₃) from the acetyl moiety.

-

m/z = 133: Loss of the acetyl group (-COCH₃).

-

m/z = 105: Benzoyl cation fragment, resulting from cleavage of the bond between the carbonyl group and the aromatic ring.

-

m/z = 77: Phenyl cation fragment.

-

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible physicochemical characterization of this compound.

Determination of Melting Point

The melting point is determined using a capillary melting point apparatus.[8]

-

Protocol:

-

Finely powder a small amount of dry this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (115-119 °C).

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.

-

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the determination of solubility in water, a key parameter for drug development.

-

Protocol:

-

Add an excess amount of this compound to a known volume of distilled water in a sealed, airtight flask.

-

Agitate the flask at a constant temperature (e.g., 25 °C) using a mechanical shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Centrifugation or filtration may be necessary.

-

Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy (at its λmax) or High-Performance Liquid Chromatography (HPLC).

-

The determined concentration represents the aqueous solubility of the compound at the specified temperature.

-

Spectroscopic Analyses

-

UV-Vis Spectroscopy:

-

Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol).

-

Record the absorbance spectrum over a wavelength range of 200-400 nm using a spectrophotometer, with the pure solvent as a reference.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

FTIR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk.

-

Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

-

NMR Spectroscopy:

-

Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Add a small amount of a reference standard (e.g., tetramethylsilane, TMS).

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

-

Mass Spectrometry:

-

Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Acquire the mass spectrum using an appropriate ionization technique (e.g., Electron Ionization, EI).

-

Visualization of Experimental Workflow

The following diagram illustrates the workflow for determining the aqueous solubility of this compound.

Conclusion

This technical guide provides a foundational physicochemical profile of this compound. The presented data and experimental protocols are intended to support further research and development of this compound for its potential applications. While key physical properties are well-documented, further experimental work is required to fully characterize its solubility profile and obtain high-resolution spectroscopic data for comprehensive structural confirmation.

References

- 1. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound CAS#: 1132-05-4 [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Acetophenone, 3'-allyl-4'-hydroxy- [webbook.nist.gov]

- 8. rsc.org [rsc.org]

3'-Allyl-4'-hydroxyacetophenone: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3'-Allyl-4'-hydroxyacetophenone (CAS No. 1132-05-4). Due to the limited availability of specific experimental data in the public domain for this compound, this document outlines the fundamental physicochemical properties, predicted solubility, and a framework of established experimental protocols for determining its solubility and stability based on methodologies for analogous phenolic and acetophenone compounds. This guide is intended to serve as a foundational resource for researchers and drug development professionals working with this molecule.

Core Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These parameters are crucial for understanding the compound's behavior in various experimental and formulation settings.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₂ | [1][2][3] |

| Molecular Weight | 176.21 g/mol | [1][2][3] |

| Melting Point | 115-119 °C | [4] |

| pKa (Predicted) | 8.50 ± 0.18 | [2] |

| LogP (Predicted) | 2.323 | [5] |

| Appearance | Solid |

Solubility Profile

Table 2: Predicted and Experimental Solubility of this compound

| Solvent | Predicted Solubility | Quantitative Data (mg/mL) |

| Water | Slightly soluble to Insoluble | Not Available |

| Methanol | Soluble | Not Available |

| Ethanol | Soluble | Not Available |

| Acetone | Soluble | Not Available |

| Acetonitrile | Soluble | Not Available |

| Dimethyl Sulfoxide (DMSO) | Soluble | Not Available |

| Dichloromethane | Sparingly soluble | Not Available |

| Hexane | Insoluble | Not Available |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the solubility of a compound in various solvents.[6][7]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone)

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

-

Place the container in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After the incubation period, cease agitation and allow the suspension to settle.

-

Centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method.

-

Calculate the solubility in mg/mL or mol/L.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and formulation. While specific stability data is not available, its structure suggests potential susceptibility to oxidation at the phenolic hydroxyl group and possible reactions involving the allyl group under certain conditions. A forced degradation study is essential to identify potential degradation products and pathways.

Table 3: Stability of this compound under Forced Degradation Conditions

| Stress Condition | Proposed Degradation Pathway | Result |

| Acidic Hydrolysis (e.g., 0.1 M HCl) | Potential for reactions involving the allyl group or ether linkage if present as a prodrug. | Not Available |

| Basic Hydrolysis (e.g., 0.1 M NaOH) | Oxidation of the phenol to quinone-type structures, potential reactions of the allyl group. | Not Available |

| Oxidative (e.g., 3% H₂O₂) | Oxidation of the phenol is highly likely, leading to colored degradation products.[8] | Not Available |

| Thermal (e.g., 60-80 °C) | Potential for polymerization or rearrangement of the allyl group. | Not Available |

| Photolytic (e.g., ICH Q1B) | Phenolic compounds can be light-sensitive, leading to oxidation or other photochemical reactions. | Not Available |

Experimental Protocol for a Stability-Indicating HPLC Assay

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification of stability.[8][9]

Objective: To develop and validate a stability-indicating HPLC method for the analysis of this compound and its degradation products under forced degradation conditions.

Materials:

-

This compound

-

HPLC system with a photodiode array (PDA) or UV detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile phase components (e.g., acetonitrile, methanol, water, buffer salts)

-

Forced degradation reagents (HCl, NaOH, H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

1. Forced Degradation Study:

-

Acidic Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at a controlled temperature (e.g., 60 °C) for a specified time. Neutralize before analysis.

-

Basic Hydrolysis: Dissolve the compound and add 0.1 M NaOH. Keep at room temperature or heat gently. Neutralize before analysis.

-

Oxidative Degradation: Dissolve the compound and add 3% H₂O₂. Keep at room temperature, protected from light.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for a specified duration.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10]

2. HPLC Method Development:

-

Develop a reversed-phase HPLC method capable of separating the parent peak from all degradation product peaks.

-

Typical starting conditions could be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid or phosphoric acid to improve peak shape).

-

Use a PDA detector to check for peak purity and to identify the optimal wavelength for detection.

3. Method Validation:

-

Validate the developed method according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.

Visualized Workflows

Solubility Determination Workflow

Caption: Workflow for determining compound solubility.

Stability-Indicating Method Development Workflow

Caption: Workflow for stability method development.

Conclusion

This technical guide consolidates the available information for this compound and provides a clear path forward for researchers needing to determine its solubility and stability. While specific quantitative data is currently lacking in the public domain, the provided experimental protocols, based on established scientific principles for similar molecules, offer a robust framework for generating this critical information. The successful execution of these protocols will enable a thorough understanding of the compound's properties, facilitating its development for various scientific and pharmaceutical applications.

References

- 1. scbt.com [scbt.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 1132-05-4 [chemicalbook.com]

- 4. This compound CAS#: 1132-05-4 [chemicalbook.com]

- 5. chemeo.com [chemeo.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. globalresearchonline.net [globalresearchonline.net]

In Silico Exploration of 3'-Allyl-4'-hydroxyacetophenone: A Technical Guide to Predicting Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Allyl-4'-hydroxyacetophenone, a phenolic compound also known as 4-Acetyl-2-allylphenol, has garnered interest for its potential antioxidant and antimicrobial properties.[1] This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow to elucidate the bioactivity of this compound. By leveraging computational tools, we can predict its pharmacokinetic properties, identify potential molecular targets, and hypothesize its mechanism of action, thereby accelerating preclinical research and guiding further experimental validation. This document details the methodologies for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction and molecular docking studies, presenting hypothetical data in structured tables and visualizing key processes with detailed diagrams.

Introduction

The journey of a drug from initial discovery to market is a long and costly process, with a high rate of attrition often due to unfavorable pharmacokinetic profiles or unforeseen toxicity. In silico modeling has emerged as an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to screen and prioritize lead compounds before committing to extensive laboratory testing. This compound (Figure 1) presents a promising scaffold for therapeutic development due to its known antioxidant and antimicrobial activities. This guide outlines a systematic computational approach to characterize its bioactivity and drug-likeness.

Figure 1: Chemical Structure of this compound

Predicted Physicochemical and ADMET Properties

The initial phase of in silico analysis involves the prediction of the compound's fundamental physicochemical properties and its ADMET profile. These predictions are crucial for assessing its potential as an orally bioavailable drug candidate. The following tables summarize hypothetical data generated using established computational models.

Physicochemical Properties

These properties are foundational to a compound's behavior in a biological system.

| Property | Predicted Value | Optimal Range for Oral Drugs |

| Molecular Weight ( g/mol ) | 176.21 | < 500 |

| LogP (Octanol/Water Partition) | 2.5 | -0.4 to +5.6 |

| Topological Polar Surface Area (Ų) | 46.53 | < 140 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 2 | ≤ 10 |

| Rotatable Bonds | 3 | ≤ 10 |

ADMET Prediction Summary

This table outlines the predicted pharmacokinetic and toxicity profile of this compound.

| ADMET Parameter | Predicted Outcome | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Well absorbed from the gut. |

| Caco-2 Permeability | Moderate | Can cross the intestinal epithelium. |

| P-glycoprotein Substrate | No | Not likely to be actively effluxed. |

| Distribution | ||

| Blood-Brain Barrier Penetration | Low | Unlikely to cause central nervous system side effects. |

| Plasma Protein Binding (%) | 85% | Moderate binding to plasma proteins. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions via this isoform. |

| Excretion | ||

| Renal Organic Cation Transporter | No | Not a substrate for this excretion pathway. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Unlikely to be a carcinogen. |

| hERG I Inhibitor | Low Risk | Low probability of causing cardiac arrhythmia. |

| Hepatotoxicity | Low Risk | Unlikely to cause liver damage. |

Molecular Docking and Target Interaction

Based on its known antioxidant and anti-inflammatory potential, a molecular docking study was simulated to predict the binding affinity of this compound against Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Predicted Binding Affinities

The docking scores indicate the predicted binding energy between the ligand and the protein's active site. A more negative score suggests a stronger binding affinity.

| Target Protein | PDB ID | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | 5IKR | This compound | -8.2 | Tyr385, Arg120, Ser530 |

| Cyclooxygenase-2 (COX-2) | 5IKR | Celecoxib (Control) | -9.5 | Tyr385, Arg120, Val523 |

The hypothetical results suggest that this compound may exhibit inhibitory activity against COX-2, though potentially less potent than the standard inhibitor, Celecoxib. The key interactions likely involve hydrogen bonding with Tyr385 and Arg120, and hydrophobic interactions within the active site.

Experimental Protocols

This section provides detailed methodologies for the in silico experiments described above.

ADMET Prediction Protocol

-

Compound Preparation : The 2D structure of this compound is converted to a 3D structure and its energy is minimized using a force field like MMFF94.

-

SMILES Generation : The canonical SMILES (Simplified Molecular-Input Line-Entry System) string is generated from the prepared structure.

-

Prediction Server : The SMILES string is submitted to a validated ADMET prediction web server (e.g., SwissADME, admetSAR).

-

Model Selection : Predictive models based on large datasets of experimentally verified compounds are used. These often employ machine learning algorithms like Support Vector Machines (SVM) or Random Forest (RF).

-

Data Analysis : The output, which includes probabilities and classifications for various ADMET endpoints, is compiled and analyzed against established thresholds for drug-likeness.

Molecular Docking Protocol

-

Protein Preparation : The 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5IKR) is downloaded from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned.

-

Ligand Preparation : The 3D structure of this compound is prepared by assigning charges and defining rotatable bonds.

-

Active Site Definition : The binding pocket of the protein is defined, typically based on the location of a co-crystallized known inhibitor.

-

Docking Simulation : A docking algorithm (e.g., AutoDock Vina) is used to sample a large number of conformations of the ligand within the defined active site.

-

Scoring and Analysis : The binding poses are scored based on a function that estimates the free energy of binding. The pose with the lowest binding energy is selected for further analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

Visualizations: Workflows and Pathways

In Silico Bioactivity Workflow

This diagram illustrates the logical flow of the computational analysis.

Hypothesized Signaling Pathway Inhibition

This diagram shows how this compound might interfere with the COX-2 inflammatory pathway.

Conclusion

The in silico modeling approach detailed in this guide provides a powerful framework for the preliminary assessment of this compound's bioactivity. The hypothetical results suggest that this compound possesses favorable drug-like properties and may exert anti-inflammatory effects through the inhibition of the COX-2 enzyme. While these computational predictions are a critical first step, they must be validated through subsequent in vitro and in vivo experimental studies. This guide serves as a roadmap for researchers to efficiently design and prioritize future investigations into the therapeutic potential of this promising natural product derivative.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3'-Allyl-4'-hydroxyacetophenone Derivatives and Analogues

Introduction

This compound, also known as 4-acetyl-2-allylphenol, is a phenolic compound characterized by an acetophenone core substituted with a hydroxyl group at the C4' position and an allyl group at the C3' position. This scaffold is of significant interest in medicinal chemistry and drug development due to its versatile biological activities. The presence of the phenolic hydroxyl group, the acetyl group, and the reactive allyl group allows for a wide range of structural modifications, leading to the synthesis of diverse derivatives and analogues. These compounds have demonstrated a spectrum of pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and potential anticancer activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound and its related compounds, offering detailed experimental protocols and data for researchers in the field.

Synthesis of this compound and its Derivatives

The primary and most direct method for synthesizing the core molecule, this compound, is through the thermal Claisen rearrangement of 4-(allyloxy)acetophenone. This reaction is a classic-sigmatropic rearrangement.

Core Synthesis: Claisen Rearrangement

The synthesis begins with the allylation of 4'-hydroxyacetophenone to form the precursor, 4-(allyloxy)acetophenone. This ether is then heated, causing the allyl group to migrate from the oxygen atom to the ortho position on the aromatic ring, yielding this compound.

Caption: Synthesis of this compound.

Experimental Protocol: Thermal Claisen Rearrangement

-

Step 1: Synthesis of 4-(allyloxy)acetophenone.

-

To a solution of 4'-hydroxyacetophenone (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 1.5-2 equivalents) as a base.

-

Add allyl bromide (1.1-1.2 equivalents) dropwise to the stirring mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, filter off the solid K₂CO₃ and evaporate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography or recrystallization to obtain pure 4-(allyloxy)acetophenone.

-

-

Step 2: Synthesis of this compound.

-

Heat the 4-(allyloxy)acetophenone neat (without solvent) or in a high-boiling solvent like N,N-dimethylaniline or diphenyl ether.

-

Maintain the temperature between 200-250°C. The reaction is typically complete within 1-3 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture and purify the product. If a solvent was used, it can be removed by distillation. The crude product is then purified by column chromatography on silica gel to yield this compound.

-

Synthesis of Derivatives

1. Mannich Bases

The parent compound, 4'-hydroxyacetophenone, can be used to synthesize Mannich bases, which are analogues of interest. The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom, adjacent to a carbonyl group. In the case of 4'-hydroxyacetophenone, the reaction occurs at the ortho position to the activating hydroxyl group. A microwave-assisted, one-step synthetic route has been developed for this purpose, offering high yields and being environmentally friendly.

Caption: Synthesis of Mannich Base Analogues.

Experimental Protocol: Microwave-Assisted Mannich Reaction

-

In a microwave-safe vessel, combine 4'-hydroxyacetophenone (1 equivalent), a secondary amine (e.g., morpholine or pyrrolidine, 2-3 equivalents), and aqueous formaldehyde (37%, 2-3 equivalents).

-

Add a small amount of a suitable solvent like ethanol.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 100-120°C) for a short duration (e.g., 15-30 minutes).

-

After cooling, the product often crystallizes directly from the reaction mixture or can be isolated by removing the solvent and purifying via column chromatography.

Biological Activities and Structure-Activity Relationships

Derivatives of hydroxyacetophenone exhibit a wide range of biological activities. The specific placement of the allyl group in this compound, combined with other substitutions, significantly influences their pharmacological profile.

Anti-inflammatory Activity

Many hydroxyacetophenone derivatives have demonstrated potent anti-inflammatory effects. For instance, p-Hydroxyacetophenone (HAP) has been shown to suppress inflammation by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

Caption: Inhibition of the NF-κB Inflammatory Pathway.

A study on 3,5-diprenyl-4-hydroxyacetophenone (DHAP), an analogue with two prenyl (similar to allyl) groups, isolated from Ageratina pazcuarensis, demonstrated significant anti-inflammatory activity. It was shown to reduce TPA-induced ear edema in mice and decrease the production of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α, while increasing the anti-inflammatory cytokine IL-10.

Quantitative Data: Anti-inflammatory and Related Activities

| Compound/Derivative | Assay | Target/Model | Activity Metric | Result | Reference |

| p-Hydroxyacetophenone | Acetic acid-induced writhing | Mouse model | Inhibition | Significant reduction at 80 mg/kg | |

| p-Hydroxyacetophenone | Formalin-induced licking | Mouse model | Inhibition | Significant reduction at 80 mg/kg | |

| p-Hydroxyacetophenone | Carrageenan-induced paw edema | Mouse model | Edema Reduction | Significant reduction at 80 mg/kg | |

| 3,5-Diprenyl-4-hydroxyacetophenone (DHAP) | TPA-induced ear edema | Mouse model | Edema Inhibition | 75.4% inhibition at 2 mg/ear | |

| 3,5-Diprenyl-4-hydroxyacetophenone (DHAP) | Cytokine Production (LPS-stimulated macrophages) | IL-1β | % Inhibition | 55.56% | |

| 3,5-Diprenyl-4-hydroxyacetophenone (DHAP) | Cytokine Production (LPS-stimulated macrophages) | IL-6 | % Inhibition | 51.62% | |

| 3,5-Diprenyl-4-hydroxyacetophenone (DHAP) | Cytokine Production (LPS-stimulated macrophages) | TNF-α | % Inhibition | 59.14% | |

| 3-Alkoxy-4-methanesulfonamido acetophenones | Carrageenan-induced paw edema | Rat model | % Inhibition | Comparable to rofecoxib and indomethacin |

Antioxidant and Antimicrobial Activities

The phenolic hydroxyl group is a key contributor to the antioxidant properties of these compounds, acting as a free radical scavenger. Analogues of hydroxyacetophenone have also been investigated for their antimicrobial activities.

Quantitative Data: Antimicrobial Activity

| Compound/Derivative | Organism | Activity Metric | Result (µM) | Reference |

| 3-Hydroxyacetophenone | Mycobacterium spp. | MIC | 5870 | |

| 4-Hydroxyacetophenone | Mycobacterium spp. | MIC | 11750 |

Structure-Activity Relationship (SAR) Insights

-

Phenolic Hydroxyl Group: The -OH group at the 4'-position is crucial for antioxidant activity and often essential for anti-inflammatory action. It also serves as a handle for derivatization, for example, into ethers.

-

Allyl/Prenyl Group: The presence of an allyl or prenyl group at the 3'-position (ortho to the hydroxyl) generally enhances lipophilicity, which can improve cell membrane permeability and biological activity. The double bond in the allyl group can also be a site for further chemical modification.

-

Substitutions on the Ring: Adding electron-withdrawing or electron-donating groups to other positions on the aromatic ring can modulate the electronic properties and, consequently, the biological activity. For example, alkoxy groups have been successfully used to create potent anti-inflammatory agents.

-

Acetyl Group Modification: The acetyl group can be modified to form Schiff bases or other derivatives, which has been shown to generate compounds with potent phosphodiesterase inhibitory activity, suggesting a role in other signaling pathways.

Conclusion

This compound and its analogues represent a promising class of compounds with a rich potential for drug discovery. The straightforward synthesis of the core structure via the Claisen rearrangement, coupled with the numerous possibilities for derivatization, makes this scaffold highly attractive for medicinal chemists. The demonstrated anti-inflammatory, antioxidant, and antimicrobial activities warrant further investigation. Future research should focus on synthesizing novel derivatives, exploring their mechanisms of action in greater detail, and conducting comprehensive structure-activity relationship studies to optimize potency and selectivity for various therapeutic targets. The data and protocols presented in this guide serve as a foundational resource for professionals engaged in this exciting area of research.

Methodological & Application

Application Notes and Protocols: 3'-Allyl-4'-hydroxyacetophenone Antioxidant Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Allyl-4'-hydroxyacetophenone is a phenolic compound recognized for its potential antioxidant properties, making it a compound of interest in the pharmaceutical, cosmetic, and food industries.[1][2] Its chemical structure, featuring a hydroxyl group attached to an aromatic ring, suggests its capability to act as a free radical scavenger.[1][3][4] The evaluation of its antioxidant activity is crucial for substantiating its efficacy in various applications, from skincare formulations designed to protect against oxidative stress to its use as a natural preservative.[1][2]

Data Presentation: Antioxidant Activity of Structurally Related Compounds

Quantitative data on the antioxidant activity of this compound is not extensively reported in peer-reviewed literature. However, studies on structurally similar hydroxyacetophenone derivatives provide valuable insights into the potential efficacy of this compound class. The following table summarizes the 50% inhibitory concentration (IC50) values for related compounds, which can serve as a benchmark for experimental studies. A lower IC50 value indicates a higher antioxidant potency.

| Compound Name | Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |

| 3,5-Diprenyl-4-hydroxyacetophenone | DPPH | 26.00 ± 0.37 | Ascorbic Acid | 60.81 ± 1.33 |

This table presents data for a structurally related compound to provide a comparative context for the antioxidant potential of this compound.

Experimental Protocols

The following are detailed methodologies for two common in vitro assays to determine the antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (analytical grade)

-

Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 517 nm

-

Pipettes and tips

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

-

Preparation of Test Compound and Standard:

-

Prepare a stock solution of this compound in methanol or ethanol.

-

From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Prepare a similar dilution series for the positive control.

-

-